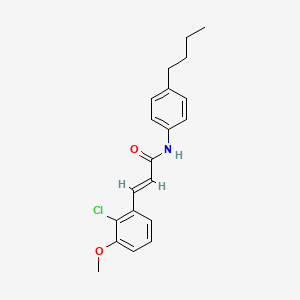
N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with substituted phenyl groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide typically involves the reaction of 4-butylaniline with 2-chloro-3-methoxybenzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, followed by amide formation. Common reagents used in this synthesis include:
- 4-Butylaniline
- 2-Chloro-3-methoxybenzaldehyde
- Catalysts (e.g., acids or bases)
- Solvents (e.g., ethanol or methanol)
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
- Oxidation : The compound may be oxidized to form corresponding oxides or other derivatives.
- Reduction : Reduction reactions can lead to the formation of amines or other reduced products.
- Substitution : The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
- Oxidizing agents : Potassium permanganate, hydrogen peroxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Substitution reagents : Halogens, nitrating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : Potential use in studying biological pathways and interactions.
- Medicine : Investigated for its potential therapeutic properties.
- Industry : Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds:
- N-(4-Butylphenyl)-3-(2-chlorophenyl)-2-propenamide
- N-(4-Butylphenyl)-3-(3-methoxyphenyl)-2-propenamide
- N-(4-Butylphenyl)-3-(2-chloro-4-methoxyphenyl)-2-propenamide
Uniqueness: N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields
Properties
CAS No. |
853349-97-0 |
|---|---|
Molecular Formula |
C20H22ClNO2 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(E)-N-(4-butylphenyl)-3-(2-chloro-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H22ClNO2/c1-3-4-6-15-9-12-17(13-10-15)22-19(23)14-11-16-7-5-8-18(24-2)20(16)21/h5,7-14H,3-4,6H2,1-2H3,(H,22,23)/b14-11+ |
InChI Key |
VRUBGHTVHINNJZ-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















